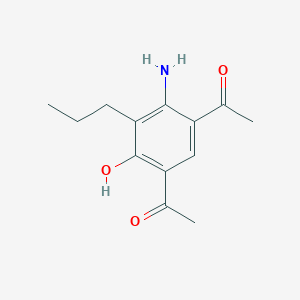

1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one

Description

1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one is a polyfunctional aromatic ketone characterized by a central acetophenone scaffold substituted with acetyl, amino, hydroxy, and propyl groups.

Properties

IUPAC Name |

1-(5-acetyl-2-amino-4-hydroxy-3-propylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-5-9-12(14)10(7(2)15)6-11(8(3)16)13(9)17/h6,17H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOVWCZQHGBCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379457 | |

| Record name | 1-(5-acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79324-47-3 | |

| Record name | 1-(5-acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one can be synthesized through a multi-step process. One common method involves the Claisen rearrangement of 3-(allyloxy)-4,6-diacetylaniline in N-methylpyrrolidone under nitrogen at 200°C for 3 hours . Another method involves the hydrogenation of 2-allyl-3-amino-4,6-diacetylphenol in ethanol in the presence of 5% palladium on carbon at atmospheric pressure and room temperature, yielding the desired product with an 82% yield .

Industrial Production Methods: Industrial production of 1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Hydroxyacetophenone Family

The Handbook of Hydroxyacetophenones () documents several hydroxyacetophenones with propyl substituents, providing a basis for comparison:

*Note: Molecular formula and weight estimated based on substituent additions to the hydroxyacetophenone scaffold.

Key Structural Differences :

- Amino vs. Hydroxy Groups: The target compound’s 2-amino group (vs.

- Propyl Group at Position 3 : The propyl chain in the target compound is positioned similarly to analogs in but may confer distinct lipophilicity, affecting membrane permeability in biological systems.

Functional Analogues in Medicinal Chemistry

and highlight compounds with amino-acetophenone motifs, such as 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6), a kinase inhibitor. While m6 is more complex, its acetophenone core and amino groups suggest shared synthetic challenges, such as regioselective functionalization and protecting group strategies .

Physicochemical Properties

- Solubility: The target compound’s amino and hydroxy groups likely improve aqueous solubility compared to purely alkyl-substituted analogs like 1-(4-Ethylphenyl)-2-methylpropan-1-one (), which lacks polar substituents.

- Melting Point: Analogous compounds with multiple hydroxyl groups (e.g., 1-(2,5-Dihydroxy-4-propylphenyl)ethanone, ) exhibit melting points around 85°C, suggesting that the target compound’s melting point may fall within 80–120°C, depending on crystallinity.

Reactivity

- Amino Group: Susceptible to acylation or alkylation, enabling derivatization for drug discovery.

- Acetyl Group : May undergo condensation reactions (e.g., Claisen-Schmidt) to form chalcone derivatives, as seen in .

Biological Activity

1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one, with the molecular formula C13H17NO3 and CAS number 79324-47-3, is an organic compound notable for its diverse biological activities. This compound features an acetyl group, an amino group, a hydroxy group, and a propyl group attached to a phenyl ring, which contribute to its potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| Melting Point | 130.5 °C |

| Boiling Point | 464.6 °C (predicted) |

| Density | 1.161 g/cm³ |

Synthesis Methods

The synthesis of 1-(5-acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one can be achieved through various methods, including:

- Claisen Rearrangement : Involves the rearrangement of 3-(allyloxy)-4,6-diacetylaniline in N-methylpyrrolidone at elevated temperatures.

- Hydrogenation : Hydrogenation of 2-allyl-3-amino-4,6-di-acetylphenol in ethanol using palladium on carbon as a catalyst.

Antimicrobial Properties

Research indicates that 1-(5-acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants are critical in neutralizing free radicals, thereby preventing oxidative stress-related damage to cells. In vitro assays have demonstrated that this compound can scavenge free radicals effectively.

Anti-inflammatory Effects

In preclinical studies, 1-(5-acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one has shown potential anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing inhibitory effects on cell proliferation and induction of apoptosis (programmed cell death). The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and survival.

The biological activity of 1-(5-acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxy and amino groups facilitate hydrogen bonding with enzymes and receptors.

- Metabolic Transformations : The acetyl group can undergo metabolic changes leading to the formation of active metabolites that exert biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study utilized agar diffusion methods to assess the zone of inhibition.

Case Study 2: Antioxidant Activity

In a DPPH assay, the compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

Case Study 3: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines (MCF-7) showed that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.